(E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The compound is involved in research focused on the synthesis and reactivity of organic compounds. Studies have explored the palladium-catalyzed direct alkenation of thiophenes and furans, demonstrating the ability of acrylamides and similar olefinic substrates to undergo direct oxidative coupling reactions with thiophenes and furans to yield mono-alkenylated products, predominantly as (E)-isomers (Jinlong Zhao et al., 2009). Another study describes the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, which form various dihydrothiopyrano[furan] derivatives depending on the substituents' position, illustrating the versatility of furan-acrylamide compounds in cyclization reactions (L. M. Pevzner, 2021).
Potential Medical Applications
A novel chemical compound structurally related to the given compound has been identified as inhibiting the enzymatic activities of SARS coronavirus helicase, suggesting potential applications in antiviral therapy. This compound suppresses ATP hydrolysis and DNA unwinding activities of the helicase, indicating its promise as a SARS coronavirus inhibitor (Jin-Moo Lee et al., 2017).
Enantioselective Synthesis
Research on the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide has been conducted using marine and terrestrial fungi, demonstrating the synthesis's green chemistry aspect. This approach yielded compounds with a stereogenic center, showcasing the potential of biocatalytic methods in producing enantioselective compounds (D. E. Jimenez et al., 2019).
Material Science Applications
In material science, compounds related to (E)-3-(furan-2-yl)-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)acrylamide have been explored for creating new supramolecular gelators. These studies highlight the importance of heteroatoms in modulating self-assembly behavior, which could lead to novel materials for various applications (Santanu Panja et al., 2018).
Chemical Synthesis and Catalysis
Research into the C-H bond activation/borylation of furans and thiophenes using iron N-heterocyclic carbene complexes illustrates the compound's relevance in catalysis. This work demonstrates selective borylation at specific positions of furans and thiophenes, opening pathways for novel synthetic routes (T. Hatanaka et al., 2010).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-19-10-2-5-15(19)13-20(14-17-7-4-12-23-17)18(21)9-8-16-6-3-11-22-16/h2-12H,13-14H2,1H3/b9-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMQCIHMLZNZPN-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.